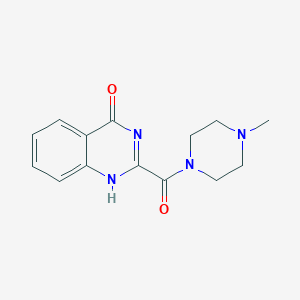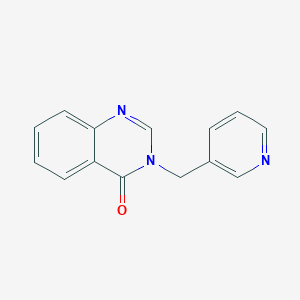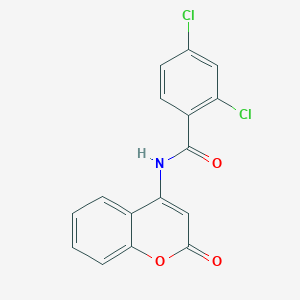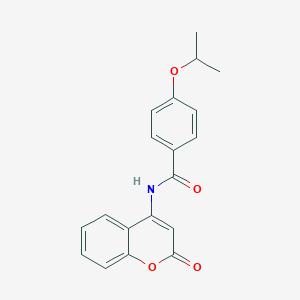![molecular formula C16H16N2O4S B252090 N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)
N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as TDZD-8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in various research applications. TDZD-8 belongs to the family of benzodioxine compounds and is known to inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in several biological processes.
Mécanisme D'action
TDZD-8 inhibits GSK-3β, a key enzyme involved in several biological processes such as glycogen metabolism, cell cycle regulation, and apoptosis. GSK-3β is also known to play a role in the development of various diseases such as cancer and neurodegenerative diseases. By inhibiting GSK-3β, TDZD-8 can modulate these processes and potentially treat these diseases.
Biochemical and Physiological Effects:
TDZD-8 has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. TDZD-8 has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TDZD-8 is its specificity towards GSK-3β. This allows researchers to study the effects of GSK-3β inhibition without affecting other pathways. However, TDZD-8 has a short half-life, which can limit its effectiveness in long-term experiments. Additionally, TDZD-8 has poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the use of TDZD-8 in research. One potential direction is the development of TDZD-8 analogs with improved solubility and pharmacokinetic properties. Another direction is the use of TDZD-8 in combination with other drugs to enhance its effectiveness. Additionally, TDZD-8 could be used in the development of new therapies for various diseases such as cancer and neurodegenerative diseases.
In conclusion, TDZD-8 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in various research applications. TDZD-8 inhibits GSK-3β and has been found to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the use of TDZD-8 in research.
Méthodes De Synthèse
TDZD-8 can be synthesized using various methods, but the most commonly used method involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with thiophene-2-carbonyl chloride, followed by the reaction with ethylenediamine. The resulting compound is then purified using column chromatography to obtain TDZD-8 in its pure form.
Applications De Recherche Scientifique
TDZD-8 has been extensively studied for its potential use in various research applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. TDZD-8 has also been found to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
Formule moléculaire |
C16H16N2O4S |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-[2-(thiophene-2-carbonylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C16H16N2O4S/c19-15(11-3-4-12-13(10-11)22-8-7-21-12)17-5-6-18-16(20)14-2-1-9-23-14/h1-4,9-10H,5-8H2,(H,17,19)(H,18,20) |
Clé InChI |
JXYLDFAHEUTVBC-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCCNC(=O)C3=CC=CS3 |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(=O)NCCNC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252015.png)
![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)


![3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)
![2,5-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B252033.png)

![N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252035.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252039.png)
![6-methyl-N-{2-[(3-pyridinylcarbonyl)amino]ethyl}nicotinamide](/img/structure/B252043.png)
![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252046.png)
![N-(2-{[(2-methoxy-3-methylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252047.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)
